N1,N4-BIS(2-BENZOYL-4-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N4-BIS(2-BENZOYL-4-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two benzoyl groups and two chlorophenyl groups attached to a benzene-1,4-dicarboxamide core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2-BENZOYL-4-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,4-dicarboxylic acid with 2-benzoyl-4-chloroaniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(2-BENZOYL-4-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N1,N4-BIS(2-BENZOYL-4-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1,N4-BIS(2-BENZOYL-4-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and chlorophenyl groups can interact with enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: Known for its use as a ligand in coordination chemistry.
N,N’-Bis(4-butylphenyl)benzene-1,4-diamine: Used in the synthesis of charge transport and light-emitting polymers.
N,N’-Bis(2-methylphenyl)benzene-1,4-diamine: Employed in various organic synthesis applications.
Uniqueness
N1,N4-BIS(2-BENZOYL-4-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE stands out due to its unique combination of benzoyl and chlorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-N,4-N-bis(2-benzoyl-4-chlorophenyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N2O4/c35-25-15-17-29(27(19-25)31(39)21-7-3-1-4-8-21)37-33(41)23-11-13-24(14-12-23)34(42)38-30-18-16-26(36)20-28(30)32(40)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVZNTVPSQWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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